5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-10-5-4-9-8(14-10)7-13-15(9)11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDUEFMOFFHFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)N=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with brominating agents. One common method includes the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at low temperatures (0-5°C) to ensure the selective bromination of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Oxidation and Reduction: Require oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolopyridine derivatives, while coupling reactions can produce various arylated pyrazolopyridines.
Scientific Research Applications
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the pyrazolopyridine core may play a role in binding to biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine
- Molecular Formula : C₁₁H₁₁BrIN₃O
- Molecular Weight : 409.04 g/mol (CAS: 1369509-72-7)
- Key Differences : The iodine substituent at position 3 increases molecular weight and polarizability, enhancing utility in cross-coupling reactions (e.g., Suzuki-Miyaura). The pyrazolo[3,4-c]pyridine core alters electronic properties compared to [4,3-b] isomers.
3-Bromo-5-chloro-1-(THP)-1H-pyrazolo[3,4-b]pyridine
- Molecular Formula : C₁₁H₁₁BrClN₃O
- Molecular Weight : 316.58 g/mol (CAS: 1416713-51-3)
- Predicted density (1.83 g/cm³) and pKa (-0.51) differ due to electronegativity effects.
3-Bromo-5-fluoro-1-(THP)-1H-pyrazolo[3,4-b]pyridine
Ring Position Isomers
6-Bromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine
5-Bromo-1H-pyrazolo[3,4-b]pyridine
Heterocycle Variants
5-Bromo-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₇H₅BrN₂
- Molecular Weight : 205.03 g/mol (CAS: 1190321-59-5)
- Key Differences : The pyrrolo[2,3-b]pyridine core (one fewer nitrogen) reduces hydrogen-bonding capacity compared to pyrazolo derivatives, impacting pharmacological activity.
5-Bromo-3-(pinacolboronate)-1H-pyrrolo[2,3-b]pyridine
Biological Activity
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant research findings.
The chemical structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| CAS Number | 1256957-72-8 |
| Molecular Formula | CHBrNO |
| Molecular Weight | 282.14 g/mol |
| Density | 1.66 g/cm³ |
| Boiling Point | Not available |
| LogP | 2.3447 |
Research indicates that compounds similar to this compound may function through various mechanisms:
- Inhibition of Kinases : Many pyrazolo derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation in cancer cells.
- Induction of Apoptosis : The compound may induce apoptosis in malignant cells by modulating pathways associated with cell survival, such as reducing levels of anti-apoptotic proteins like Mcl-1.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can lead to increased ROS levels, contributing to oxidative stress and subsequent cell death.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound against various cancer cell lines:
- Melanoma : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against melanoma cell lines such as UACC-62 and A375. The half-maximal inhibitory concentration (IC50) values were reported at approximately 1.85 μM and 2.02 μM respectively, indicating potent activity compared to standard treatments like Sorafenib .
- Mechanistic Insights : The mechanism behind the observed activity includes the disruption of tubulin polymerization and induction of cell cycle arrest at the G2/M phase, leading to inhibited tumor growth in animal models without significant toxicity .
Other Biological Activities
Beyond its anticancer potential, preliminary studies suggest that derivatives of this compound may exhibit:
- Antimicrobial Properties : Similar pyrazolo compounds have shown antibacterial and antifungal activities, indicating a broader therapeutic potential.
- Neuroprotective Effects : Some research points towards neuroprotective properties, potentially making it a candidate for further studies in neurodegenerative diseases.
Study on Melanoma Cell Lines
A notable study published in the International Journal of Molecular Sciences highlighted the efficacy of various pyrazolo derivatives against melanoma cell lines. The study found that compounds with specific substitutions exhibited enhanced activity due to better interaction with biological targets .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the phenyl ring significantly influenced biological activity. For instance, electron-donating groups increased affinity for targets involved in tumor growth regulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis typically involves a one-pot multicomponent reaction using pyrazole precursors, brominating agents (e.g., NBS or Br₂), and tetrahydro-2H-pyran (THP) as a protecting group. Key steps include:
- Condensation of pyridine derivatives with THP under acidic conditions.
- Bromination at the 5-position using CuBr₂ or HBr/H₂O₂.
- Optimization of solvent (DMF or dichloromethane), temperature (80–100°C), and catalysts (e.g., trifluoroacetic acid) to achieve yields up to 75% .
- Critical Parameters : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for bromine) are crucial to minimize by-products like di-brominated analogs.
Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?
- Primary Techniques :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., THP protons at δ 3.5–4.5 ppm, pyrazole ring protons at δ 7.0–8.5 ppm) .
- IR Spectroscopy : Identifies C-Br stretches (~550 cm⁻¹) and C-O-C ether linkages from THP (~1100 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Matches theoretical molecular weight (282.14 g/mol) with observed [M+H]⁺ peaks .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water. Stability tested at 25°C for 30 days shows <5% degradation when stored under inert gas .
Advanced Research Questions
Q. How does the bromine substituent at the 5-position influence reactivity in palladium-catalyzed cross-coupling reactions?
- Mechanistic Insight : The bromine atom acts as a superior leaving group compared to chloro or iodo analogs, enabling efficient Suzuki-Miyaura couplings with aryl boronic acids. Electronic effects from the pyrazolo[4,3-b]pyridine core enhance oxidative addition rates.
- Optimized Conditions :
| Catalyst | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | K₂CO₃ | 90 | 85 |
| PdCl₂(dppf) | THF/H₂O | NaOAc | 80 | 78 |
Q. What strategies mitigate competing side reactions during functionalization of the THP-protected pyrazolo[4,3-b]pyridine?
- Deprotection Challenges : Acidic THP removal (e.g., HCl/MeOH) risks pyrazole ring degradation.
- Solutions :
- Use mild acidic conditions (0.5–1M HCl) at 0–5°C to preserve the core structure (>90% recovery).
- Alternative protecting groups (e.g., SEM or Bn) may reduce steric hindrance in subsequent reactions .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity in kinase inhibition assays?
- Key Findings :
- Bromo vs. Chloro : Bromo-substituted derivatives show 3–5× higher inhibitory activity against JAK2 (IC₅₀ = 1.2 µM vs. 4.5 µM for chloro).
- THP Role : The THP group enhances membrane permeability, as evidenced by Caco-2 cell assays (Papp > 10⁻⁶ cm/s) .
- Assays Used :
- Kinase Inhibition : Fluorescence polarization (FP) assays with ATP-competitive probes.
- Cytotoxicity : MTT assays in HeLa and MCF-7 cell lines (EC₅₀ = 8–12 µM) .
Data Contradiction Analysis
- Synthetic Yields : reports 75% yield using trifluoroacetic acid, while achieves 68% with HBr/H₂O₂. Discrepancies arise from bromination efficiency and steric effects of the THP group.
- Reactivity in Cross-Couplings : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in DMF (85% vs. 65% yield), likely due to better stability of the phosphine ligand under high-temperature conditions .
Applications in Medicinal Chemistry
- Lead Optimization : The compound serves as a scaffold for kinase inhibitors (e.g., EGFR, JAK2) due to its planar aromatic core and halogen-mediated hydrophobic interactions .
- Structure-Activity Relationships (SAR) :
- 5-Bromo : Critical for binding to kinase ATP pockets (ΔG = -9.2 kcal/mol via docking studies).
- THP Group : Improves metabolic stability in microsomal assays (t₁/₂ > 60 mins) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
